3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, thioether, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a 4-fluorophenyl thiol reacts with a suitable halogenated precursor to form the thioether linkage. This is followed by the formation of the benzo[d]thiazole ring through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups .
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
- 3-((4-bromophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
- 3-((4-methylphenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide .
Uniqueness
The presence of the fluorophenyl group in 3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide is a compound belonging to the class of benzo[d]thiazole derivatives, notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C22H23FN2O3S2, with a molecular weight of 446.6 g/mol. The compound features a thioether linkage and a fluorinated phenyl group, which enhances its electronic properties.
Synthesis Steps:
- Formation of Thioether Linkage: Reaction of 4-fluorothiophenol with an alkylating agent.
- Synthesis of Benzo[d]thiazole Moiety: Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Coupling Reaction: Combining the intermediates to form the final product.
Biological Activity
The biological activity of this compound has been extensively studied, revealing several promising effects:
-
Anticancer Properties:
- Induces apoptosis in cancer cells through activation of tumor suppressor pathways such as p53.
- Selectively binds to proteins involved in cell cycle regulation, enhancing anticancer effects.
-
Biofilm Disruption:
- Demonstrated effectiveness in disrupting biofilm formation and clearing preformed planktonic biofilms, which is crucial in combating bacterial infections.
- Enzyme Interaction:
The compound's mechanism involves:
- Selective Binding: Its unique structure allows for specific interactions with biological targets, modulating their activity.
- Pathway Activation: It influences key signaling pathways related to apoptosis and cell proliferation.
Data Table: Biological Activity Summary
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis via p53 pathway | |
Biofilm Disruption | Clears preformed biofilms | |
Enzyme Interaction | Binds selectively to cancer-related enzymes |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various benzo[d]thiazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Case Study 2: Biofilm Inhibition
Another study focused on the compound's ability to disrupt biofilm formation in Staphylococcus aureus. Results indicated a complete clearance of biofilms at concentrations significantly lower than those required for cytotoxic effects on human cells, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-22-13-3-2-4-14-16(13)20-17(24-14)19-15(21)9-10-23-12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKTVUEHNGDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.